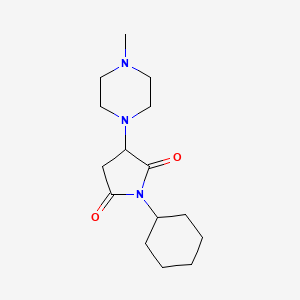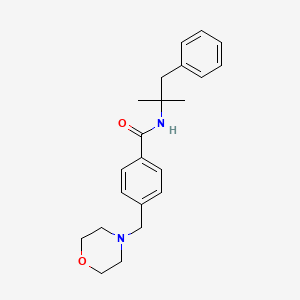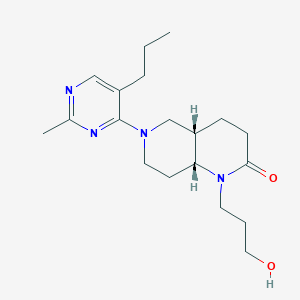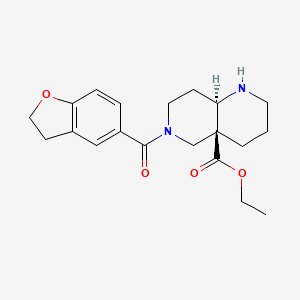
1-cyclohexyl-3-(4-methyl-1-piperazinyl)-2,5-pyrrolidinedione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-cyclohexyl-3-(4-methyl-1-piperazinyl)-2,5-pyrrolidinedione, commonly known as CPP, is a potent and selective N-methyl-D-aspartate (NMDA) receptor antagonist. It is widely used in scientific research to study the role of NMDA receptors in various physiological and pathological processes. CPP has been shown to have potential therapeutic applications in the treatment of neurological disorders such as epilepsy, stroke, and traumatic brain injury.
作用机制
CPP works by binding to the 1-cyclohexyl-3-(4-methyl-1-piperazinyl)-2,5-pyrrolidinedione receptor and blocking the flow of calcium ions into the cell. This results in a reduction in the excitability of the neuron and the inhibition of synaptic plasticity. CPP has been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury.
Biochemical and Physiological Effects:
CPP has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the release of glutamate, a neurotransmitter that is involved in the development of neurological disorders such as epilepsy and stroke. CPP has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons.
实验室实验的优点和局限性
CPP has several advantages for lab experiments. It is a potent and selective 1-cyclohexyl-3-(4-methyl-1-piperazinyl)-2,5-pyrrolidinedione receptor antagonist, which makes it an ideal tool for studying the role of this compound receptors in various physiological and pathological processes. However, CPP has some limitations. It has a short half-life and is rapidly metabolized in the body, which can make it difficult to administer in vivo. Additionally, CPP has been shown to have some toxic effects at high doses.
未来方向
There are several future directions for research on CPP. One area of interest is the potential therapeutic applications of CPP in the treatment of neurological disorders such as epilepsy, stroke, and traumatic brain injury. Another area of interest is the development of new and more potent 1-cyclohexyl-3-(4-methyl-1-piperazinyl)-2,5-pyrrolidinedione receptor antagonists based on the structure of CPP. Finally, there is a need for further research into the biochemical and physiological effects of CPP, particularly in relation to its potential neuroprotective effects.
合成方法
CPP can be synthesized by the reaction of cyclohexanone with ethyl acetoacetate to form 1,3-cyclohexanedione. The resulting compound is then reacted with piperazine and methyl iodide to form 1-cyclohexyl-3-(4-methyl-1-piperazinyl)-2,5-pyrrolidinedione.
科学研究应用
CPP is widely used in scientific research to study the role of 1-cyclohexyl-3-(4-methyl-1-piperazinyl)-2,5-pyrrolidinedione receptors in various physiological and pathological processes. It has been shown to have potential therapeutic applications in the treatment of neurological disorders such as epilepsy, stroke, and traumatic brain injury.
属性
IUPAC Name |
1-cyclohexyl-3-(4-methylpiperazin-1-yl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N3O2/c1-16-7-9-17(10-8-16)13-11-14(19)18(15(13)20)12-5-3-2-4-6-12/h12-13H,2-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNELLFYESJIWEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2CC(=O)N(C2=O)C3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-{[2-(methylamino)pyridin-3-yl]carbonyl}-4-(5-methylpyridin-2-yl)piperidin-4-ol](/img/structure/B5338516.png)

![3-(3,4-difluorophenyl)-5-[2-(1H-imidazol-1-yl)propanoyl]-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5338522.png)
![4-{3-chloro-4-[(4-nitrobenzyl)oxy]benzylidene}-2-phenyl-5-propyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5338528.png)

![4-(4-bromobenzoyl)-3-hydroxy-5-(4-methoxyphenyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5338552.png)

![3-{[2-(trifluoromethyl)morpholin-4-yl]carbonyl}quinolin-2(1H)-one](/img/structure/B5338564.png)
![N~1~,N~1~-diethyl-N~4~-(2-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)-1,4-piperidinedicarboxamide](/img/structure/B5338565.png)

![N-[2-(benzoylamino)-3-(4-fluorophenyl)acryloyl]valine](/img/structure/B5338574.png)
![N-[1-(3-methoxyphenyl)ethyl]-2-methylbenzamide](/img/structure/B5338582.png)
![4-[4-(3-chlorobenzoyl)-1-piperazinyl]-6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methylpyrimidine](/img/structure/B5338602.png)
![2-{[4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3,4-thiadiazol-2-ylacetamide](/img/structure/B5338618.png)
